2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione
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Overview
Description
2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a bromopropyl group and a nitro group attached to an isoindoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is to react 5-bromo-2-isopropylisoindoline-1,3-dione with dimethyl (pyridin-2-yl) boronate in toluene. The reaction mixture is catalyzed by 2 M aqueous potassium carbonate (K₂CO₃) added through syringes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromopropyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and potassium thiocyanate (KSCN).
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Substitution: Products include azido derivatives and thiocyanate derivatives.
Reduction: The major product is 2-(3-Aminopropyl)-5-nitroisoindoline-1,3-dione.
Oxidation: Products include oxidized derivatives of the bromopropyl group.
Scientific Research Applications
2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromopropyl)isoindoline-1,3-dione
- 5-Nitroisoindoline-1,3-dione
- 2-(3-Chloropropyl)-5-nitroisoindoline-1,3-dione
Uniqueness
2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione is unique due to the combination of the bromopropyl and nitro groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(3-bromopropyl)-5-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c12-4-1-5-13-10(15)8-3-2-7(14(17)18)6-9(8)11(13)16/h2-3,6H,1,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVGOTODDUSCCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370838 |
Source
|
Record name | 2-(3-Bromopropyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140715-56-6 |
Source
|
Record name | 2-(3-Bromopropyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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